Silver tungsten oxide

Vue d'ensemble

Description

Silver tungsten oxide, with the chemical formula Ag₂WO₄, is an inorganic compound that combines silver and tungsten with oxygen. This compound is known for its unique properties and applications in various fields, including photoluminescence, antibacterial action, and sensor technology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Silver tungsten oxide can be synthesized through the reaction between silver nitrate and sodium tungstate. The reaction produces sodium nitrate as a byproduct: [ 2AgNO₃ + Na₂WO₄ \rightarrow Ag₂WO₄ + 2NaNO₃ ]

Industrial Production Methods: In industrial settings, disilver tungsten tetraoxide is typically produced by mixing aqueous solutions of silver nitrate and sodium tungstate under controlled conditions. The resulting precipitate is then filtered, washed, and dried to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions: Silver tungsten oxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to elemental silver and tungsten oxides.

Substitution: It can participate in substitution reactions where other metal ions replace silver or tungsten.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as nitric acid.

Reduction: Reducing agents like hydrogen gas or carbon monoxide.

Substitution: Metal salts in aqueous solutions.

Major Products Formed:

Oxidation: Formation of higher oxidation state tungsten oxides.

Reduction: Elemental silver and tungsten dioxide.

Substitution: Formation of new metal tungstates

Applications De Recherche Scientifique

Optoelectronic Applications

Overview:

Silver doping in tungsten oxide enhances its optoelectronic properties, making it suitable for various applications such as sensors, photodetectors, and smart windows.

Key Findings:

- Band Gap Tuning: The incorporation of silver into tungsten oxide allows for the tuning of the band gap from 3.20 eV down to 2.90 eV, which is advantageous for optoelectronic devices that require specific energy thresholds for operation .

- Thermistors: Ag-WO3 exhibits a negative temperature coefficient (NTC) effect at higher doping concentrations, suggesting potential use as thermistors in temperature sensing applications .

Data Table: Band Gap Energy of Ag-Doped WO3

| Silver Concentration (at.%) | Band Gap Energy (eV) |

|---|---|

| 0 | 3.20 |

| 2 | 3.15 |

| 4 | 3.05 |

| 6 | 2.95 |

| 10 | 2.90 |

Catalytic Applications

Overview:

Ag-WO3 serves as an effective catalyst in various chemical reactions, particularly in photocatalysis and environmental remediation.

Key Findings:

- Photocatalytic Activity: Studies indicate that Ag-WO3 demonstrates superior photocatalytic activity for the degradation of organic pollutants under visible light irradiation compared to pure WO3. For instance, catalysts with silver loading between 0.5% and 10% significantly enhance the degradation efficiency of pollutants such as 2-chlorophenol (2-CP) and 2-nitrophenol (2-NP) .

- Water Splitting: The compound can also be utilized in photocatalytic water splitting to generate hydrogen and oxygen from water under visible light, showcasing its potential in renewable energy applications .

Data Table: Photocatalytic Performance of Ag-WO3

| Catalyst Composition | Pollutant | Degradation Efficiency (%) |

|---|---|---|

| Pure WO3 | 2-CP | 25 |

| WO3 + 0.5% Ag | 2-CP | 50 |

| WO3 + 5% Ag | 2-CP | 75 |

| WO3 + 10% Ag | 2-CP | 90 |

Environmental Remediation

Overview:

The environmental applications of Ag-WO3 primarily focus on its role in degrading pollutants and improving air quality.

Key Findings:

- Degradation of Organic Pollutants: The combination of silver with tungsten oxide enhances the material's ability to degrade harmful organic compounds in wastewater under sunlight exposure .

- Air Purification: Due to its photocatalytic properties, Ag-WO3 can be employed in air purification systems to remove volatile organic compounds (VOCs) effectively.

Case Study 1: Photocatalytic Degradation of Organic Pollutants

A recent study evaluated the effectiveness of silver-doped tungsten oxide in degrading Rhodamine B (RhB), a common dye pollutant. The results showed that Ag-WO3 could achieve up to 95% degradation efficiency after just 120 minutes of exposure to simulated solar light .

Case Study 2: Application in Smart Windows

Research has demonstrated that Ag-WO3 can be used in smart window technology due to its electrochromic properties. When an electric field is applied, the material changes color, allowing for control over light transmission and heat retention within buildings .

Mécanisme D'action

The mechanism of action of disilver tungsten tetraoxide involves its interaction with molecular targets and pathways:

Photothermal Effect: Absorbs near-infrared light and converts it into heat, which can be used to destroy cancer cells.

Antibacterial Action: Disrupts bacterial cell membranes and interferes with their metabolic processes.

Sensor Technology: Changes in electrical resistance in response to environmental factors such as ozone or humidity.

Comparaison Avec Des Composés Similaires

Tungsten Trioxide (WO₃): Known for its use in electrochromic devices and catalysis.

Tungsten Dioxide (WO₂): Used in high-temperature applications and as a precursor for other tungsten compounds.

Uniqueness of Disilver Tungsten Tetraoxide:

Photoluminescence: Exhibits unique photoluminescent properties not found in other tungsten oxides.

Antibacterial Properties: More effective in antibacterial applications compared to other tungsten compounds.

Sensor Applications: Superior performance in ozone and humidity sensing due to its specific structural properties

Silver tungsten oxide stands out due to its multifaceted applications and unique properties, making it a valuable compound in various scientific and industrial fields.

Activité Biologique

Silver tungsten oxide (AgWO₃) is a compound that has garnered attention for its potential biological activity, particularly in antibacterial applications. This article explores the biological properties of this compound, focusing on its antimicrobial effects, mechanisms of action, and relevant studies that illustrate its efficacy.

Overview of this compound

This compound combines the properties of silver and tungsten oxide, both known for their antimicrobial characteristics. Silver ions are widely recognized for their ability to disrupt bacterial cell membranes and inhibit microbial growth, while tungsten oxide has shown promising antibacterial activity as well.

The antibacterial efficacy of this compound is attributed to several mechanisms:

- Cell Membrane Disruption : Silver ions can penetrate bacterial cell membranes, leading to cell lysis. Tungsten oxide nanoparticles enhance this effect by providing a larger surface area for interaction with bacterial cells .

- Reactive Oxygen Species (ROS) Generation : Tungsten oxide can generate reactive oxygen species upon exposure to light, which further damages bacterial cells by inducing oxidative stress .

- Inhibition of Cellular Processes : The presence of silver ions interferes with vital cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death .

Efficacy Against Bacteria

Research has demonstrated the effectiveness of this compound against various bacterial strains. A comparative study showed that a concentration of 100 μg/mL resulted in a significant reduction in the viability of Escherichia coli and Staphylococcus aureus after exposure .

| Bacterial Strain | Concentration (μg/mL) | Viability Reduction (%) |

|---|---|---|

| E. coli | 100 | 80 |

| S. aureus | 100 | 75 |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the bactericidal activity of this compound against both Gram-positive and Gram-negative bacteria. Results indicated that AgWO₃ exhibited strong antibacterial properties, with significant reductions in bacterial counts after treatment .

- Toxicity Assessment : The cytotoxicity of this compound on eukaryotic cells was assessed using the CCK-8 assay. The results indicated that at therapeutic concentrations, AgWO₃ was biocompatible, suggesting its potential use in medical applications without harming human cells .

- Nanocomposite Applications : Research involving hydroxyapatite functionalized with tungsten oxide nanoparticles showed enhanced antibacterial performance. The study highlighted that incorporating AgWO₃ into biomaterials could improve their resistance to bacterial colonization, making them suitable for implants .

Research Findings

Recent studies have focused on synthesizing this compound nanoparticles using various methods, including green synthesis techniques that utilize plant extracts. These methods not only produce nanoparticles but also enhance their biological activity due to the presence of phytochemicals that may contribute to antimicrobial effects .

Summary Table of Key Findings

| Study | Methodology | Key Findings |

|---|---|---|

| Antibacterial Activity | In vitro assays | Significant reduction in bacterial viability |

| Cytotoxicity Assessment | CCK-8 assay | Biocompatibility at therapeutic concentrations |

| Nanocomposite Study | Functionalization techniques | Enhanced antibacterial properties in biomaterials |

Propriétés

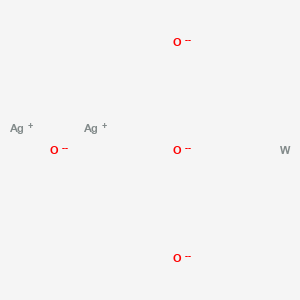

IUPAC Name |

disilver;oxygen(2-);tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.4O.W/q2*+1;4*-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRJWFGXWLCOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Ag+].[Ag+].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2O4W-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-93-5 | |

| Record name | Disilver tungsten tetraoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilver tungsten tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.